4-(2-Ethynylphenyl)morpholine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-(2-ethynylphenyl)morpholine |
InChI |
InChI=1S/C12H13NO/c1-2-11-5-3-4-6-12(11)13-7-9-14-10-8-13/h1,3-6H,7-10H2 |
InChI Key |
QXDAFVLVIFCNOX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1N2CCOCC2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 4 2 Ethynylphenyl Morpholine and Its Derivatives
Retrosynthetic Analysis of 4-(2-Ethynylphenyl)morpholine
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler precursor structures, known as synthons, which in turn correspond to commercially available or easily synthesized reagents called synthetic equivalents.
The most logical disconnection point in the this compound scaffold is the C-N bond linking the morpholine (B109124) ring to the phenyl group. This is a standard "one-group" C-X disconnection, where X is a heteroatom (in this case, nitrogen).
C-N Disconnection: Breaking the aryl C-N bond generates two primary synthons: a (2-ethynylphenyl) cation synthon and a morpholinyl anion synthon.
The corresponding synthetic equivalents for these synthons are:
An electrophilic phenyl ring, such as 1-halo-2-ethynylbenzene (where halo = I, Br).
A nucleophilic amine, which is simply morpholine .
This disconnection strategy points directly toward a nucleophilic aromatic substitution or, more practically, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the C-N bond.
The second key structural feature is the ethynyl (B1212043) group attached to the phenyl ring. The retrosynthetic analysis for this moiety can proceed via two main pathways.
Aryl-Alkyne C(sp²)-C(sp) Disconnection: This is the most direct and common approach. The bond between the aromatic carbon and the alkyne carbon is disconnected. This yields a (2-morpholinophenyl) cation synthon and an acetylide anion synthon.
The corresponding synthetic equivalents are:
An electrophilic, morpholine-substituted phenyl ring, such as 4-(2-halophenyl)morpholine (where halo = I, Br).
A nucleophilic alkyne source. A common and practical choice is a protected alkyne like trimethylsilylacetylene (B32187) (TMSA) , which can be deprotected in situ or in a subsequent step. pearson.com
This disconnection strategy strongly suggests a Sonogashira coupling reaction, a robust palladium/copper-catalyzed method for forming C(sp²)-C(sp) bonds. wikipedia.org
Combining these disconnection strategies leads to two primary convergent synthetic routes:
Route A: Start with a 1,2-dihalobenzene. First, perform a selective Sonogashira coupling to introduce the (trimethylsilyl)ethynyl group. Then, perform a Buchwald-Hartwig amination with morpholine to form the C-N bond. A final deprotection step would yield the target molecule.
Route B: Start with a 1,2-dihalobenzene. First, perform a Buchwald-Hartwig amination with morpholine to synthesize 4-(2-halophenyl)morpholine. Then, subject this intermediate to a Sonogashira coupling with TMSA, followed by deprotection.
Route B is often preferred as the amine coupling can sometimes be sensitive to the presence of an unprotected alkyne, although modern catalyst systems have expanded the scope significantly.
Classical and Modern Cross-Coupling Reactions for the Synthesis of this compound Scaffolds
Cross-coupling reactions are fundamental to the forward synthesis of this compound, providing efficient and selective methods for constructing the key C-N and C-C bonds identified in the retrosynthetic analysis.
The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine (B128534) or diisopropylamine). organic-chemistry.orgsynarchive.com
In the context of synthesizing the target molecule (following Route B), the key reaction is the coupling of a 4-(2-halophenyl)morpholine intermediate with a terminal alkyne. Using trimethylsilylacetylene is advantageous as it prevents self-coupling of the alkyne and allows for milder reaction conditions. The trimethylsilyl (B98337) (TMS) group is easily removed using a mild base like potassium carbonate in methanol (B129727) or a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). pearson.com
The general catalytic cycle involves:
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
Transmetalation: A copper(I) acetylide, formed from the terminal alkyne and the copper co-catalyst, transfers the acetylide group to the palladium center.
Reductive Elimination: The desired coupled product is eliminated, regenerating the Pd(0) catalyst.
| Catalyst System | Aryl Halide | Alkyne | Base/Solvent | Conditions | Yield |
| Pd(PPh₃)₂Cl₂ / CuI | 4-(2-bromophenyl)morpholine (B1336127) | Trimethylsilylacetylene | Et₃N / THF | 60-80 °C | High |
| Pd(OAc)₂ / XPhos | 4-(2-chlorophenyl)morpholine | Phenylacetylene (B144264) | K₃PO₄ / Toluene | 100 °C | Moderate-High |
| [Pd(IPr)(3-CF₃-An)Cl₂] | 4-(2-bromophenyl)morpholine | Acetylene (gas) | DBU / DMF | Room Temp | Good |
This table is illustrative of typical conditions for Sonogashira couplings on related substrates.
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction pairs an aryl halide or triflate with an amine in the presence of a strong, non-nucleophilic base and a bulky, electron-rich phosphine (B1218219) ligand. epa.gov
For the synthesis of this compound (following Route A) or its precursor 4-(2-bromophenyl)morpholine (following Route B), this reaction is crucial. The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides or sterically hindered substrates. researchgate.net Modern generations of ligands, such as biaryl phosphines (e.g., XPhos, SPhos) and N-heterocyclic carbenes (NHCs), have enabled these couplings to proceed under milder conditions with broader substrate scope. rsc.orgresearchgate.net
| Catalyst/Ligand | Aryl Halide | Amine | Base/Solvent | Conditions | Yield |
| Pd₂(dba)₃ / BINAP | 1-Bromo-2-ethynylbenzene | Morpholine | NaOt-Bu / Toluene | 100 °C | Good |
| Pd(OAc)₂ / XPhos | 1-Chloro-2-ethynylbenzene | Morpholine | K₃PO₄ / Dioxane | 110 °C | High |
| (NHC)Pd(allyl)Cl | 1,2-Dibromobenzene | Morpholine | K₂CO₃ / DMF | 120 °C | Good (mono-arylation) |
This table represents typical conditions for Buchwald-Hartwig amination with morpholine. researchgate.netrsc.orgrsc.org
While not always the most direct route for the final product, the Suzuki-Miyaura coupling can be an essential tool for preparing complex precursors. This reaction couples an organoboron compound (boronic acid or ester) with an organic halide or triflate. mdpi.com
For instance, if a specific functional group intolerant to the conditions of Sonogashira or Buchwald-Hartwig reactions were present, one could envision a Suzuki-based strategy. A key intermediate like 4-(2-bromophenyl)morpholine could be synthesized by coupling 1,2-dibromobenzene with a morpholine-containing boronic acid derivative, such as 2-(morpholino)phenylboronic acid pinacol (B44631) ester . This strategy offers regiochemical control, as the Suzuki coupling can often be performed selectively at the more reactive C-Br bond over a C-Cl bond, for example. beilstein-journals.orgresearchgate.net
| Palladium Catalyst | Boronic Acid/Ester | Aryl Halide | Base/Solvent | Conditions |
| Pd(PPh₃)₄ | 2-(Morpholino)phenylboronic acid | 1,2-Dibromobenzene | K₂CO₃ / Dioxane-H₂O | 90 °C |
| Pd(dppf)Cl₂ | Phenylboronic acid | 4-(2,4-dibromophenyl)morpholine | Na₂CO₃ / Toluene-EtOH-H₂O | 80 °C |
| SPhos-Pd-G3 | 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester | 10-(4-Bromophenyl)corrole | K₃PO₄ / Toluene-H₂O | 80-100 °C |
This table illustrates the versatility of Suzuki-Miyaura coupling for synthesizing complex aryl structures and precursors. nih.gov
C-H Functionalization Approaches Towards this compound Architectures
Carbon-hydrogen (C-H) functionalization has emerged as a powerful tool in organic synthesis, offering a more direct and atom-economical route for creating carbon-carbon bonds. acs.org This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics, by directly activating otherwise inert C-H bonds.
The direct ethynylation of N-phenylmorpholine, the immediate precursor to this compound, represents a streamlined synthetic approach. This transformation involves the direct coupling of a terminal alkyne with a C(sp²)–H bond on the phenyl ring. This method serves as a modern alternative to traditional cross-coupling reactions like the Sonogashira coupling, which requires pre-halogenation of the phenyl ring. acs.org
Research has shown that metal-catalyzed C–H bond functionalization is a burgeoning area in organic synthesis. acs.org For instance, gold nanoparticle (AuNPs) catalysts have been employed for the C(sp²)–H activation of electron-rich arenes, which can then react with propiolates to form new C-C bonds through oxidative alkynylation. acs.org This strategy circumvents the high temperatures often associated with classical cross-coupling reactions. acs.org The morpholine moiety on the phenyl ring can act as a directing group, guiding the catalyst to the ortho C-H bond and ensuring the desired regioselectivity for the ethynyl group.
| Catalyst Type | Reaction | Key Advantages |
| Gold Nanoparticles (AuNPs) | Oxidative Alkynylation of Arenes | Alternative to high-temperature Sonogashira coupling. acs.org |
| Palladium Nanoparticles (PdNPs) | C(sp³)–H Ethynylation | Effective for functionalizing unactivated C(sp³)–H bonds. acs.org |
| Ruthenium Nanocatalysts | C-H Activation | High chemo- and regioselectivity. acs.org |
This table summarizes various nanoparticle-based catalytic systems used in C-H functionalization reactions that are conceptually applicable to the synthesis of this compound.
Achieving regioselectivity—the control over the position of the chemical bond formation—is paramount in synthesizing a specific isomer like this compound. In the context of C-H functionalization, regioselectivity is often achieved through the use of directing groups, where a functional group on the substrate coordinates to the metal catalyst and directs the reaction to a specific, often proximal, C-H bond.
For a phenyl-morpholine precursor, the nitrogen atom of the morpholine ring can serve as an intrinsic directing group, facilitating the activation of the ortho-C-H bond on the phenyl ring. This directed approach ensures the formation of the 2-substituted product over other possible isomers (meta or para). The development of versatile and efficient reaction conditions that allow for the isolation of a single N-substituted pyrazole (B372694) isomer, for example, demonstrates the power of controlling chemo- and regioselectivity in heterocyclic synthesis. mdpi.com While applied to a different system, the principle of using reaction conditions to control the outcome is directly transferable. mdpi.com The choice of catalyst, solvent, and temperature can profoundly influence the regiochemical outcome of the reaction.
Chemo- and Regioselective Synthesis of this compound Analogs
The synthesis of analogs of this compound involves the selective modification of different parts of the molecule. Chemoselectivity (differentiating between similar functional groups) and regioselectivity are crucial for building a library of related compounds for structure-activity relationship (SAR) studies.
Introducing alkyl or aryl groups onto the this compound scaffold can occur at several positions: the phenyl ring, the terminal alkyne, or the morpholine ring itself. Controlling these pathways requires careful selection of reagents and conditions. For instance, palladium-catalyzed cross-coupling reactions are commonly used to functionalize aryl halides with various coupling partners. researchgate.net By starting with a suitably substituted phenyl-morpholine precursor, one can introduce additional groups onto the aromatic ring.
Furthermore, the terminal alkyne provides a reactive handle for further modifications. The acetylenic proton can be deprotonated and reacted with a range of electrophiles, including alkyl halides and aryl halides (via Sonogashira coupling), to generate a diverse set of analogs. The challenge lies in performing these transformations without affecting other functional groups in the molecule, thereby requiring a high degree of chemoselectivity.
The morpholine ring is not merely an inert solubilizing group; it can be selectively functionalized to modulate the properties of the molecule. One advanced strategy is the enantioselective synthesis of morpholines with chiral centers, particularly at the C2 position. nih.gov A high-yielding protocol has been developed for the enantioselective synthesis of C2-functionalized, N-protected morpholines from a common intermediate. nih.gov This methodology allows for the installation of various alkyl groups at the C2 position with excellent enantioselectivity (80–98% ee). nih.gov
| C2 Substituent | Overall Yield (5 steps) | Enantiomeric Excess (% ee) |
| Methyl | 45% | 94% |
| Ethyl | 35% | 98% |
| n-Propyl | 42% | 95% |
| Silyl Ether | 60% | 80% |
This table presents data on the enantioselective synthesis of C2-functionalized N-benzyl protected morpholines, demonstrating a methodology for the selective functionalization of the morpholine ring. nih.gov
This approach highlights the potential for creating chiral analogs of this compound, which could have important implications for its biological activity. Such precise modifications are key to developing compounds with optimized properties.
Green Chemistry Principles and Sustainable Synthetic Routes for this compound Production
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. chemistryjournals.net
A key area for applying green chemistry to the synthesis of this compound is in the production of the morpholine core itself. Traditional methods for synthesizing morpholines from 1,2-amino alcohols can be inefficient. chemrxiv.orgchemrxiv.org A recently developed green protocol uses inexpensive and less hazardous reagents (ethylene sulfate (B86663) and tBuOK) in a one or two-step, redox-neutral process. chemrxiv.orgchemrxiv.orgchemrxiv.org This method avoids the use of hazardous reagents like chloroacetyl chloride and the associated aluminum/boron hydride reduction steps, significantly reducing waste. chemrxiv.org
| Feature | Traditional Method (e.g., via Chloroacetyl Chloride) | Green Method (via Ethylene (B1197577) Sulfate) |
| Number of Steps | Typically 3 steps | 1 or 2 steps chemrxiv.org |
| Reagents | Chloroacetyl chloride, hydride reducing agents | Ethylene sulfate, tBuOK chemrxiv.orgchemrxiv.org |
| Reaction Type | Not redox-neutral | Redox-neutral chemrxiv.org |
| Waste Profile | Generates waste from extra steps and reducing agents | Reduced waste stream chemrxiv.org |
| Scalability | Standard scalability | Demonstrated on >50 g scale chemrxiv.org |
This table compares a traditional synthetic approach to morpholines with a modern, greener alternative.
Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or N-formylmorpholine, which is itself considered a green solvent. chemistryjournals.netajgreenchem.com
Catalysis: Using highly efficient and recyclable catalysts, such as the ecocatalysts derived from Mn-rich biomass, to reduce the amount of waste generated from stoichiometric reagents. mdpi.com
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. chemistryjournals.net
By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, aligning with the modern imperatives of chemical manufacturing.
Solvent-Free or Aqueous Reaction Conditions
The development of synthetic protocols under solvent-free or aqueous conditions represents a significant step towards greener chemical manufacturing. These approaches aim to reduce or eliminate the use of volatile organic compounds (VOCs), which are often hazardous and costly to manage.
Aqueous Reaction Conditions: The Sonogashira reaction can be performed under mild conditions, including in aqueous media, which is highly desirable for sustainable synthesis. wikipedia.org The use of water as a solvent is beneficial due to its non-toxic, non-flammable, and inexpensive nature. Research into related cross-coupling reactions has demonstrated the efficacy of aqueous systems. For instance, Suzuki-Miyaura couplings, a related class of palladium-catalyzed reactions, have been optimized using water-ethanol solvent mixtures, achieving high yields. mdpi.com For Sonogashira couplings, biphasic systems using water and an organic substrate have been explored to facilitate the reaction while minimizing organic solvent use. nih.gov Furthermore, the development of protocols in green solvents like 2-methyl tetrahydrofuran (B95107) (2-MeTHF), which is derived from renewable biomass, has enabled copper-free and amine-free Sonogashira reactions at room temperature, further enhancing the environmental credentials of the synthesis. nih.gov
Solvent-Free Methodologies: An even more advanced approach involves conducting the Sonogashira coupling entirely without a solvent. Mechanochemistry, particularly high-speed ball milling, has emerged as a powerful technique for this purpose. researchgate.netrsc.org In this method, the mechanical energy from grinding the reactants together facilitates the chemical reaction in the solid state. Studies have shown that iodo- and bromo-substituted aromatics, the likely precursors for this compound, successfully undergo Sonogashira coupling under these solvent-free conditions. researchgate.netdoi.org This technique not only eliminates the need for solvents but can also lead to shorter reaction times compared to solution-based methods. researchgate.net In some cases, the copper co-catalyst can be replaced by using a copper reaction vial and copper grinding balls, demonstrating an innovative approach to catalysis. researchgate.netrsc.org Additionally, protocols have been developed that are not only solvent-free but also metal-free, using organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, which significantly improves the green credentials of the reaction. rsc.org
| Methodology | Catalyst System | Substrates | Conditions | Yield | Reference |
| Aqueous System | Pd(CH₃CN)₂Cl₂ / cataCXium A | Aryl halides, Arylacetylenes | 2-MeTHF (Green Solvent), Cs₂CO₃, Room Temp. | Good to Excellent | nih.gov |
| Solvent-Free | Pd Catalyst, CuI | Aryl halides, Phenylacetylene | High-Speed Ball Milling | High | researchgate.net |
| Solvent/Metal-Free | 1,4-diazabicyclo[2.2.2]octane (DABCO) | Aryl halides, Alkynes | Mild Conditions | Very Good | rsc.org |
| Aqueous System | Pd/H-MOR | Aryl halides, Phenylboronic acid | H₂O:EtOH (4:1), K₂CO₃ | 95% | mdpi.com |
Catalyst Recycling and Recovery Strategies
A major drawback of homogeneous catalysis in reactions like the Sonogashira coupling is the difficulty in separating the catalyst from the product, leading to potential contamination and the loss of the expensive precious metal. Heterogenization of the catalyst, where the active metal species is immobilized on a solid support, provides an effective solution, enabling easy recovery and reuse.
Various materials have been employed as supports for palladium catalysts in cross-coupling reactions. These include:
Porous Organic Polymers: Palladium nanoparticles supported on functionalized porous polymers have been shown to be efficient and recyclable catalysts for various C-C coupling reactions. mdpi.comresearchgate.net These catalysts can be easily separated by filtration and reused for multiple cycles with minimal loss of activity.
Silica-Based Supports: Nanosized MCM-41, a mesoporous silica (B1680970) material, has been used to anchor palladium bipyridyl complexes. This heterogeneous catalyst demonstrated high efficiency in Sonogashira reactions with low palladium loadings (as low as 0.01 mol%) and could be recovered by centrifugation and reused without a significant drop in reactivity. mdpi.com
Resin Supports: Merrifield resin, a common polymer support, has been used to immobilize a phenanthroline-palladium(II) complex. This catalyst was effective for Suzuki-Miyaura reactions at ambient temperature and could be recycled at least 10 times without a significant loss of activity, with minimal palladium leaching into the product solution. organic-chemistry.org
Zeolites: Mordenite (MOR) zeolites have been used to create a Pd/H-MOR catalyst that proved highly efficient and reusable (up to 10 times) for Suzuki coupling in green solvents. mdpi.com
| Catalyst Support | Reaction Type | Solvent | Recovery Method | Recycling Performance | Reference |
| Porous Organic Polymer | Heck Coupling | DMF | Filtration | Recycled 9 times with minimal activity loss | mdpi.com |
| Nanosized MCM-41 | Sonogashira | Toluene | Centrifugation | Reused in further runs without significant reactivity loss | mdpi.com |
| Merrifield Resin | Suzuki-Miyaura | Ethanol | Filtration | Recycled 10 times, >83% yield in 10th run | organic-chemistry.org |
| H-Mordenite Zeolite | Suzuki-Miyaura | H₂O:EtOH | Centrifugation | Recycled 10 times with slight decrease in activity | mdpi.com |
Scalability and Process Optimization in the Synthesis of this compound
Transitioning a synthetic route from laboratory-scale to industrial production requires careful consideration of scalability, safety, and process efficiency. For the synthesis of this compound via Sonogashira coupling, both large-scale batch and continuous-flow processes are viable strategies for optimization.
Continuous-Flow Synthesis: Continuous-flow chemistry is an innovative technology platform gaining significant traction in the pharmaceutical industry for its advantages over traditional batch processing. researchgate.netacs.org By performing reactions in a continuously flowing stream through a tube or microreactor, this technology offers superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for automation and rapid optimization. rsc.org
For the Sonogashira reaction, continuous-flow protocols have been developed that allow for operation at elevated temperatures and pressures, significantly reducing reaction times from hours to minutes. researchgate.net This "process intensification" leads to higher throughput and efficiency. Automated flow reactors can be combined with machine learning algorithms to rapidly optimize reaction parameters such as temperature, residence time, and reagent stoichiometry, leading to improved yields and purity in a minimal number of experiments. nih.gov
Process Optimization and Scale-Up: Whether in batch or flow, process optimization is crucial. For large-scale Sonogashira reactions, key parameters to optimize include solvent concentration and catalyst loading. Research has shown that the solvent volume in Sonogashira protocols can be reduced by up to 75% without compromising catalyst performance, significantly improving the process mass intensity (PMI). hes-so.ch Using heterogeneous single-atom catalysts allows for multigram synthesis, and reaction calorimetry can be employed during scale-up to monitor energy release and ensure process safety. hes-so.ch
Following the reaction, purification becomes a critical step on a larger scale. The removal of residual palladium and copper from the active pharmaceutical ingredient (API) is essential. Technologies like specially designed silica gels or activated carbon (e.g., E-PAK) are used to scavenge metal residues from the crude product, ensuring the final compound meets stringent purity requirements. silicycle.com The development of modified Sonogashira procedures that are safer and use more practical reagents, such as propyne (B1212725) gas in a flow system instead of TMS-propyne in batch, are also key considerations for practical and efficient scale-up. researchgate.netorganic-chemistry.org
Computational and Theoretical Investigations of 4 2 Ethynylphenyl Morpholine and Its Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Energetics
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of molecules. DFT methods are widely used due to their favorable balance between computational cost and accuracy in predicting molecular properties.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like 4-(2-Ethynylphenyl)morpholine, which contains a rotatable bond between the phenyl ring and the morpholine (B109124) nitrogen, multiple low-energy conformations may exist.
Computational methods can be used to explore the conformational energy landscape. This involves systematically changing key dihedral angles and calculating the corresponding energy to identify stable conformers (energy minima) and the transition states that connect them (energy maxima). For instance, in a related study on 4-ethylmorpholine (B86933), DFT calculations were used to analyze the chair conformation of the morpholine ring. researchgate.net The study identified the chair form as the most stable due to the minimization of van der Waals repulsion between hydrogen atoms on adjacent carbons. researchgate.net Similar calculations for this compound would likely reveal a stable chair conformation for the morpholine ring and explore the rotational barrier around the N-phenyl bond.
Table 1: Hypothetical Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |
| Bond Length | C≡C | ~1.21 Å |
| Bond Length | C-N (phenyl-morpholine) | ~1.40 Å |
| Bond Angle | C-N-C (in morpholine ring) | ~112° |
| Dihedral Angle | C(ethynyl)-C(phenyl)-N-C(morpholine) | ~30° (for a stable conformer) |
Note: This table is illustrative and based on typical values for similar functional groups. Actual values would require specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ajchem-a.com
For this compound, the morpholine nitrogen and the ethynyl (B1212043) group are expected to significantly influence the FMOs. The nitrogen atom's lone pair will contribute to the HOMO, making it a potential site for electrophilic attack. The π-system of the phenyl and ethynyl groups will also play a major role in the electronic distribution of both the HOMO and LUMO. A smaller HOMO-LUMO gap would suggest higher reactivity. ajchem-a.com
Table 2: Illustrative Frontier Molecular Orbital Energies
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 4-Ethylmorpholine | -6.5 | 1.2 | 7.7 |
| Benzene (B151609) | -9.2 | 1.8 | 11.0 |
| This compound (Estimated) | -7.0 to -8.0 | 0.5 to 1.5 | 7.5 to 9.5 |
Note: The values for 4-ethylmorpholine and benzene are representative. The values for this compound are estimated to illustrate the expected trend of a reduced gap compared to benzene due to the substituents.
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, orbital interactions, and bonding within a molecule. researchgate.net It provides a localized picture of chemical bonds and lone pairs, which is useful for understanding intermolecular interactions like hydrogen bonding. researchgate.net
In the context of this compound, NBO analysis could be used to quantify the delocalization of the nitrogen lone pair into the phenyl ring's π-system. It can also elucidate the nature of the C-H···O and C-H···N intramolecular interactions that might stabilize certain conformations. The analysis provides information on the stabilization energies associated with these interactions, offering a quantitative measure of their strength. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects
While quantum chemical calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including conformational changes and interactions with their environment, such as solvent molecules.
Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations to determine the forces between atoms with classical mechanics to describe their motion. This approach is computationally intensive but provides a highly accurate description of chemical reactions and events involving changes in electronic structure. For a molecule like this compound, AIMD could be used to study the dynamics of protonation at the nitrogen atom or the interactions with a metal catalyst at the ethynyl group.
Classical molecular dynamics (MD) simulations use pre-defined force fields to model the potential energy of a system. mdpi.com This method is much less computationally demanding than AIMD, allowing for the simulation of larger systems over longer timescales. mdpi.com Classical MD is well-suited for studying the conformational sampling of this compound in different solvents.
By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can observe how the solvent affects the conformational preferences and the dynamics of the morpholine ring and the ethynylphenyl group. The simulations can provide insights into the solvation structure around the molecule and the free energy barriers between different conformations in solution.
Prediction of Spectroscopic Parameters through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the prediction of spectroscopic data, aiding in the structural confirmation and characterization of molecules.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum mechanical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants with a high degree of accuracy. The Gauge-Invariant Atomic Orbital (GIAO) method, typically employed with a DFT functional (such as B3LYP) and an appropriate basis set (e.g., 6-311+G(d,p)), is a standard approach for these calculations. nih.govresearchgate.net
The process involves first optimizing the molecule's geometry to find its lowest energy conformation. Subsequently, the magnetic shielding tensors for each nucleus are calculated in this geometry. The chemical shifts (δ) are then determined by comparing the calculated isotropic shielding values (σ) of the molecule's nuclei to that of a reference compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, theoretical calculations would provide predicted chemical shifts for each unique proton and carbon atom. These predicted values are invaluable for assigning peaks in an experimental spectrum and can help distinguish between potential isomers. nih.gov While specific published calculations for this exact molecule are not available, a representative predicted dataset is shown below to illustrate the expected results from such a study.
Table 1: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data based on typical computational outputs for analogous structures.
| Atom Type | Predicted ¹³C Shift (ppm) | Atom Type | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Ethynyl C-H | 83.5 | Ethynyl H | 3.4 |
| Ethynyl C-Ar | 81.0 | Aromatic H (ortho to morpholine) | 7.1 |
| Aromatic C-N | 152.0 | Aromatic H (meta to morpholine) | 7.5 |
| Aromatic C-C≡C | 112.5 | Aromatic H (meta to alkyne) | 7.3 |
| Aromatic CH | 129.5, 128.8, 123.0, 118.5 | Aromatic H (ortho to alkyne) | 7.6 |
| Morpholine C-N | 52.0 | Morpholine H (adjacent to N) | 3.2 |
Data is illustrative and represents typical values expected from DFT/GIAO calculations.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. scifiniti.com Following geometric optimization, a frequency calculation is performed, which yields the harmonic vibrational frequencies and their corresponding intensities for IR and scattering activities for Raman spectra.
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. researchgate.net The simulated spectra are crucial for assigning experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. For this compound, key predicted vibrations would include the characteristic stretches of the alkyne C-H and C≡C bonds, as well as modes associated with the morpholine and phenyl rings.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in this compound This table presents hypothetical data based on typical computational outputs for analogous structures.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Expected Intensity (IR) | Expected Activity (Raman) |
|---|---|---|---|
| Alkyne ≡C-H Stretch | 3305 | Medium | Strong |
| Aromatic C-H Stretch | 3050-3100 | Medium | Strong |
| Morpholine C-H Stretch | 2850-2960 | Strong | Medium |
| Alkyne C≡C Stretch | 2110 | Weak | Strong |
| Aromatic C=C Stretch | 1580-1610 | Medium-Strong | Medium-Strong |
| Morpholine C-O-C Stretch | 1115 | Strong | Weak |
Data is illustrative and represents typical values expected from DFT calculations.
Reaction Mechanism Studies of this compound Transformations
Computational chemistry is a powerful tool for exploring the detailed pathways of chemical reactions, identifying intermediates, and characterizing the high-energy transition states that govern reaction rates.
The ethynylphenyl moiety of this compound makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. researchgate.net Theoretical studies can elucidate the complex catalytic cycle of such reactions. Using DFT, researchers can model the entire reaction profile, including the key steps of oxidative addition, transmetalation, and reductive elimination.
A critical aspect of these studies is the location and characterization of transition state (TS) structures for each elementary step. A TS is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-forming and bond-breaking processes. Frequency calculations are used to confirm a genuine TS, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state defines the activation energy barrier, which is directly related to the reaction kinetics.
The carbon-carbon triple bond in this compound can participate in various cycloaddition reactions, such as [3+2] cycloadditions with azides or nitrile oxides to form five-membered heterocycles, or [4+2] Diels-Alder reactions where it acts as a dienophile. Computational studies are instrumental in understanding the mechanisms, regioselectivity, and stereoselectivity of these reactions. nih.govnih.gov
DFT calculations can effectively map the potential energy surface for different reaction pathways. For instance, a cycloaddition can proceed through a concerted mechanism (a single transition state) or a stepwise mechanism involving the formation of a diradical or zwitterionic intermediate. mdpi.com By locating all relevant transition states and intermediates, the Gibbs free energy of activation (ΔG‡) for each pathway can be calculated. mdpi.com The pathway with the lowest activation barrier is the kinetically favored one, allowing for accurate prediction of the major reaction product.
Computational Design of this compound Derivatives with Targeted Reactivity Profiles
A significant advantage of computational chemistry is its predictive power, which enables the in silico design of novel molecules with specific, targeted properties, a process that can save considerable time and resources in the laboratory. nih.gov By starting with the core structure of this compound, computational models can be used to systematically evaluate how structural modifications influence its reactivity.
For example, one could investigate how adding electron-donating or electron-withdrawing substituents to the phenyl ring affects the molecule's electronic properties. Calculations can determine the impact of these substituents on frontier molecular orbitals (the HOMO and LUMO), electrostatic potential, and charge distribution. These calculated electronic parameters can then be correlated with reactivity. A lower LUMO energy, for instance, might suggest enhanced reactivity of the alkyne in a cycloaddition with a nucleophilic dipole. Similarly, modifying the electronic density on the phenyl ring could alter its susceptibility to electrophilic or nucleophilic aromatic substitution, or influence the rate of oxidative addition in a cross-coupling reaction. This rational, computation-guided approach allows for the pre-selection of the most promising derivatives for subsequent chemical synthesis and experimental validation.
Derivatization Strategies and Post Synthetic Modifications of 4 2 Ethynylphenyl Morpholine
Click Chemistry Applications of the Ethynyl (B1212043) Moiety in 4-(2-Ethynylphenyl)morpholine
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. The terminal alkyne of this compound is an ideal substrate for several types of click reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation and Material Science
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of a click reaction. It involves the reaction between a terminal alkyne, such as the one in this compound, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring.
This reaction is widely utilized for bioconjugation, allowing for the labeling of proteins, nucleic acids, and other biomolecules. The reaction proceeds efficiently in aqueous solutions, a critical requirement for biological applications. The presence of a chelating ligand is often crucial for stabilizing the Cu(I) oxidation state and protecting biomolecules from potential damage. In materials science, CuAAC is used for polymer synthesis and modification, surface functionalization, and the creation of complex macromolecular architectures. The reliability and straightforward nature of CuAAC make it a valuable tool for covalently linking building blocks with diverse functional groups.
Table 1: Key Features of CuAAC Reactions
| Feature | Description |
|---|---|
| Reactants | Terminal alkyne (e.g., from this compound) and an organic azide. |
| Catalyst | A Copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. |
| Product | A stable 1,4-disubstituted 1,2,3-triazole linkage. |
| Key Advantages | High efficiency, high regioselectivity, mild reaction conditions, and bioorthogonality. |
| Applications | Bioconjugation, drug discovery, polymer chemistry, and materials science. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Metal-Free Click Chemistry
A significant drawback of CuAAC for in vivo applications is the cytotoxicity of the copper catalyst. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) circumvents this issue by using a strained cycloalkyne instead of a terminal alkyne. The reaction's driving force comes from the release of ring strain in the cycloalkyne, eliminating the need for a metal catalyst.
While this compound itself is not a strained alkyne, it can be reacted with molecules containing a strained alkyne and an azide in multi-component systems. More commonly, the azide partner would be attached to a molecule of interest, which then reacts with a strained alkyne. The principles of SPAAC are central to its utility in live-cell imaging and biological labeling where metal toxicity is a concern.
Thiol-Yne Click Reactions and Their Applications
The thiol-yne reaction is another powerful click chemistry tool that involves the addition of a thiol to an alkyne. This reaction can proceed via a radical-mediated or a base-catalyzed Michael addition mechanism. Under radical conditions, typically initiated by light, two thiol molecules can add to one alkyne, leading to a dithioether product.
This reaction is highly efficient and has found applications in polymer synthesis, creating materials with high refractive indices and potential uses as drug-delivery vehicles and biomaterials. The ability to control the reaction to achieve either mono- or di-addition provides versatility in designing the properties of the final product.
Cycloaddition Reactions of the Ethynyl Group (Non-Click Chemistry)
Beyond click chemistry, the ethynyl group can participate in other cycloaddition reactions, which are fundamental in synthetic organic chemistry for constructing cyclic molecules.
[2+2] Cycloadditions and Subsequent Rearrangements
[2+2] cycloadditions involve the reaction of two components with two π-electrons each to form a four-membered ring. For the ethynyl group of this compound, this would typically involve a reaction with an alkene or another alkyne. These reactions are often photochemically induced. The resulting cyclobutene or cyclobutadiene derivatives can be unstable and may undergo subsequent rearrangements, such as electrocyclic ring-opening, to form new conjugated systems.
Diels-Alder Reactions and Other Pericyclic Processes
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. In this reaction, a conjugated diene (the 4π-electron component) reacts with a dienophile (the 2π-electron component). The ethynyl group in this compound can act as a dienophile, reacting with various dienes to produce substituted cyclohexadiene rings.
This reaction is a powerful tool for creating complex cyclic structures with a high degree of stereochemical control. The thermodynamic driving force for the Diels-Alder reaction is the conversion of two π-bonds into two more stable σ-bonds.
Table 2: Comparison of Cycloaddition Reactions
| Reaction Type | π-Electron System | Product Ring Size | Key Characteristics |
|---|---|---|---|
| [2+2] Cycloaddition | 2 + 2 | 4-membered | Often requires photochemical conditions; products can be reactive. |
| Diels-Alder [4+2] | 4 + 2 | 6-membered | Thermally allowed, concerted mechanism, high stereospecificity. |
Functionalization of the Morpholine (B109124) Ring System in this compound Derivativesnih.gov
The morpholine moiety is a common scaffold in medicinal chemistry, valued for its favorable pharmacokinetic properties. masterorganicchemistry.com Its functionalization can significantly alter the parent molecule's characteristics.
In the parent this compound molecule, the nitrogen atom is tertiary, as it is part of the phenyl-morpholine N-C bond. Consequently, it cannot undergo standard N-alkylation or N-acylation reactions typical for primary or secondary amines. However, these strategies become relevant for derivatives where the morpholine ring is incorporated differently, for instance, in precursors where the nitrogen atom remains secondary. For the parent compound, reaction at the nitrogen is generally limited to N-oxide formation or quaternization with highly reactive alkylating agents to form morpholinium salts.
Direct functionalization of the C-H bonds on the morpholine ring is challenging due to their general inertness. However, modern synthetic methods allow for such transformations. Strategies for C-H functionalization adjacent to the nitrogen atom (α-position) often involve radical-based reactions or metal-catalyzed C-H activation. For instance, photoredox catalysis can enable the α-arylation of the morpholine ring. These methods provide a pathway to introduce new substituents directly onto the heterocyclic core, expanding the structural diversity of the scaffold.
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring
The phenyl ring of this compound is amenable to substitution reactions, allowing for the introduction of various functional groups that can modulate the electronic and steric properties of the molecule.
Electrophilic Aromatic Substitution (EAS)
The outcome of electrophilic aromatic substitution on the this compound ring is governed by the directing effects of the two existing substituents: the morpholino group and the ethynyl group.
Morpholino Group: The nitrogen atom of the morpholine ring donates electron density to the phenyl ring through resonance, making it a strongly activating and ortho, para-directing group. Since the para position is already occupied by the ethynyl group, it directs incoming electrophiles to the positions ortho to itself (C3 and C5).
Ethynyl Group: The ethynyl group is a deactivating and meta-directing group.
The powerful activating effect of the morpholino group dominates the directing effects. Therefore, electrophilic substitution is expected to occur predominantly at the C3 and C5 positions, which are ortho to the morpholine substituent. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. youtube.comnih.gov
| Reaction | Reagents | Expected Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 4-(2-Ethynyl-5-nitrophenyl)morpholine and 4-(2-Ethynyl-3-nitrophenyl)morpholine |
| Bromination | Br₂, FeBr₃ | 4-(3-Bromo-2-ethynylphenyl)morpholine and 4-(5-Bromo-2-ethynylphenyl)morpholine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Morpholino-2-ethynylphenyl)ethan-1-one and 1-(5-Morpholino-2-ethynylphenyl)ethan-1-one |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is less straightforward on the unsubstituted this compound ring, as it requires the presence of a good leaving group (like a halide) and at least one strong electron-withdrawing group (such as a nitro group) positioned ortho or para to the leaving group. mdpi.comwikipedia.org Therefore, SNAr would be a viable strategy for post-synthetic modification only after a suitable leaving group and activating group have been installed on the phenyl ring, for example, through prior electrophilic substitution reactions.
Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. organic-chemistry.orgbaranlab.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The tertiary amine of the morpholine ring is an effective DMG. organic-chemistry.orguwindsor.ca
In the case of this compound, the morpholino group can direct a strong base, such as n-butyllithium (n-BuLi), to selectively remove a proton from the C3 position. nih.gov The resulting aryllithium intermediate is a potent nucleophile that can react with a wide variety of electrophiles to introduce new functional groups with high regiocontrol. This method avoids the regioselectivity issues sometimes encountered with electrophilic aromatic substitution.
| Electrophile | Reagent Example | Functional Group Introduced at C3 |
|---|---|---|
| Carbon dioxide | CO₂(s) | -COOH (Carboxylic acid) |
| Aldehydes/Ketones | (CH₃)₂CO | -C(OH)(CH₃)₂ (Tertiary alcohol) |
| Alkyl halides | CH₃I | -CH₃ (Methyl) |
| Iodine | I₂ | -I (Iodo) |
| Sulfur electrophiles | (CH₃S)₂ | -SCH₃ (Methylthio) |
| Boronic esters | B(OiPr)₃ | -B(OH)₂ (after hydrolysis) |
Synthesis of Hybrid Structures and Conjugates Incorporating the this compound Scaffold
The terminal alkyne of this compound is a highly versatile functional group that serves as a key handle for constructing hybrid molecules and bioconjugates. Its reactivity in various coupling reactions allows the scaffold to be covalently linked to other molecular entities, including other pharmacophores, fluorescent dyes, polymers, or biomolecules. This modular approach is central to modern drug design and chemical biology.
The most prominent reaction involving the terminal alkyne is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the this compound scaffold to any molecule bearing an azide group. Other important alkyne-based coupling reactions include the Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings, which enable the formation of carbon-carbon bonds.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Resulting Linkage |
|---|---|---|---|
| CuAAC (Click Chemistry) | Organic Azide (R-N₃) | Cu(I) source | 1,4-Disubstituted 1,2,3-Triazole |
| Sonogashira Coupling | Aryl/Vinyl Halide (R-X) | Pd catalyst, Cu(I) co-catalyst, Base | Internal Alkyne (C≡C-R) |
| Glaser Coupling | Another terminal alkyne | Cu(I) or Cu(II) salt, Base, Oxidant | Diacetylene (Butadiyne) |
| Cadiot-Chodkiewicz Coupling | 1-Bromoalkyne | Cu(I) salt, Amine base | Unsymmetrical Diacetylene |
Through these strategies, the this compound core can be incorporated into larger, multifunctional molecules designed for specific applications in materials science and medicinal chemistry.
Attachment to Peptides and Oligonucleotides (focus on synthetic methodology)
The bio-orthogonal nature of the terminal alkyne allows for its selective reaction in the presence of a wide array of other functional groups typically found in biological macromolecules. This has made this compound a valuable building block for labeling and conjugating peptides and oligonucleotides. The primary synthetic methodology employed for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". glenresearch.com
The CuAAC reaction involves the coupling of the terminal alkyne of this compound with an azide-functionalized peptide or oligonucleotide to form a stable 1,4-disubstituted 1,2,3-triazole ring. acs.org This reaction is characterized by its high efficiency, mild reaction conditions, and high yields, making it ideal for modifying sensitive biomolecules. glenresearch.combrowngroupnucleicacidsresearch.org.uk
Synthetic Methodology: The general procedure involves reacting the alkyne-bearing morpholine compound with the azide-modified biomolecule in the presence of a copper(I) catalyst. The Cu(I) species can be generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent (e.g., sodium ascorbate), or a stable Cu(I) source can be used directly. glenresearch.com Ligands such as Tris-(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the Cu(I) oxidation state and improve reaction efficiency.
The reaction is typically performed in aqueous buffers or mixtures of water and organic solvents to ensure the solubility of all reactants. The modification can be carried out on purified oligonucleotides in solution or while they are still attached to a solid support. For peptides, the azide functionality is usually incorporated by using an azide-bearing amino acid during solid-phase peptide synthesis (SPPS). peptide.com
Beyond the standard CuAAC, other methodologies for alkyne modification exist. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative, which is advantageous for in vivo applications where copper toxicity is a concern. Additionally, novel methods involving cyclometalated gold(III) complexes have been developed for the selective modification of alkyne-linked peptides. nih.govpolyu.edu.hk
Table 1: Typical Reaction Conditions for CuAAC-mediated Bioconjugation
| Parameter | Condition for Oligonucleotides | Condition for Peptides |
|---|---|---|
| Alkyne Reagent | This compound | This compound |
| Azide Substrate | Oligonucleotide with incorporated azide-modifier | Peptide with azide-containing amino acid residue |
| Catalyst System | CuSO₄ / Sodium Ascorbate; Pre-complexed Cu(I) | CuSO₄ / Sodium Ascorbate |
| Ligand | Tris-(benzyltriazolylmethyl)amine (TBTA) | TBTA or other stabilizing ligands |
| Solvent | Aqueous buffer (e.g., PBS), often with DMSO or t-BuOH as co-solvent | Aqueous buffer systems, DMF, DMSO |
| Temperature | Room temperature to 45 °C glenresearch.com | Room temperature |
| Reaction Time | 30 minutes to 4 hours glenresearch.com | 1 to 12 hours |
| Purification | Ethanol precipitation, HPLC glenresearch.com | Reversed-phase HPLC |
Integration into Polymer Backbones and Dendrimers
The reactivity of the ethynyl group also facilitates the incorporation of the this compound unit into larger macromolecular structures like polymers and dendrimers.
Polymer Integration: A key method for integrating terminal alkynes into polymer backbones is the Sonogashira cross-coupling reaction. researchgate.net This palladium- and copper-cocatalyzed reaction couples terminal alkynes with aryl or vinyl halides. libretexts.org By using this compound as a monomer in a polycondensation reaction with a di- or tri-haloarene, conjugated polymers with pendant morpholine groups can be synthesized. libretexts.orgresearchgate.net These materials are of interest for their potential electronic and optical properties.
Alternatively, post-polymerization modification can be used. A pre-formed polymer containing halide groups, such as poly(4-bromostyrene), can be reacted with this compound via Sonogashira coupling to append the morpholine-containing units onto the polymer side chains. acs.org
Dendrimer Synthesis: Dendrimers are perfectly branched, monodisperse macromolecules whose synthesis requires highly efficient and specific reactions. nih.gov The CuAAC "click" reaction is exceptionally well-suited for this purpose and has been widely adopted in dendrimer synthesis. nih.gov this compound can be incorporated into dendritic structures using two main strategies:
Convergent Synthesis: In this approach, the dendrons (the branches of the dendrimer) are built first and then attached to a central core in the final step. mdpi.com this compound could be attached to the focal point of a dendron, which is then "clicked" onto a multi-azide functionalized core. researchgate.net
Divergent Synthesis: This method begins with a central core and builds the dendrimer outwards, generation by generation. mdpi.comebrary.net this compound can be attached to the periphery of a dendrimer in the final step by reacting it with an azide-terminated dendrimer. This functionalizes the surface of the dendrimer with morpholine units. The Sonogashira coupling has also been utilized in divergent syntheses to create ruthenium alkynyl dendrimers. nih.gov
Table 2: Strategies for Incorporating this compound into Dendrimers
| Strategy | Description | Role of this compound | Key Reaction |
|---|---|---|---|
| Convergent | Dendritic wedges (dendrons) are synthesized first, then attached to a central core. mdpi.com | Can be attached to the focal point of a dendron before coupling to the core. | CuAAC |
| Divergent | Synthesis starts from a multifunctional core and extends outwards. ebrary.net | Can be attached to the surface of the dendrimer in the final step. | CuAAC, Sonogashira Coupling nih.gov |
Development of Combinatorial Libraries Based on the this compound Scaffold
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (a library) for screening in drug discovery and other fields. The this compound structure is an excellent starting point, or scaffold, for building such libraries. The morpholine ring is considered a "privileged scaffold" in medicinal chemistry, as it is found in numerous bioactive compounds. nih.gov The terminal alkyne provides a reliable reaction site for diversification.
The most common strategy for library development from this scaffold is to use the CuAAC reaction in a parallel synthesis format. A diverse collection of building blocks, each containing an azide group, can be reacted with this compound. This generates a library where each member shares the common 4-(phenyl)morpholine-1,2,3-triazole core but differs in the substituent introduced from the azide component.
This approach can be adapted for solid-phase synthesis, which simplifies purification. For instance, an azide-functionalized resin could be used as the solid support, to which this compound is "clicked." Subsequent chemical modifications could then be performed on the phenyl or morpholine rings before cleaving the final products from the resin. More commonly, the scaffold itself is reacted with a library of diverse azides in separate reaction wells, allowing for the rapid generation of hundreds or thousands of discrete compounds. nih.gov
Table 3: Illustrative Design of a Combinatorial Library from this compound
| Component | Structure/Description | Function |
|---|---|---|
| Scaffold | This compound | Provides the constant core structure, contributing to desirable physicochemical properties. |
| Linker | 1,2,3-Triazole ring | Formed via CuAAC, stably connects the scaffold to the diversity element. |
| Building Blocks (R-N₃) | A diverse collection of small molecules containing an azide group (e.g., alkyl azides, aryl azides, peptide azides). | Introduces structural diversity (R-group) into the library for screening. |
| Resulting Library | A collection of compounds with the general structure: 4-(2-(4-R-1H-1,2,3-triazol-1-yl)phenyl)morpholine | Provides a set of structurally related molecules for high-throughput screening. |
Applications of 4 2 Ethynylphenyl Morpholine As a Versatile Synthetic Building Block and Ligand System
Role as a Key Intermediate in Complex Organic Synthesis
Precursor for the Synthesis of Heterocyclic Compounds
4-(2-Ethynylphenyl)morpholine is a valuable precursor in the synthesis of various heterocyclic compounds. Its utility stems from the reactive ethynyl (B1212043) group, which can participate in a range of cyclization reactions. The presence of the morpholine (B109124) ring can influence the electronic properties of the molecule, which in turn affects its reactivity.
Transition metal-catalyzed reactions, particularly those using palladium, are commonly employed to construct complex heterocyclic systems from this compound. These reactions often involve the coupling of the alkyne with other functional groups, leading to the formation of fused ring systems. For example, it can serve as a building block for creating substituted morpholines, which are of interest in medicinal chemistry due to their presence in a number of biologically active compounds. researchgate.netchemrxiv.orgnih.govnih.gov The synthesis of such compounds can involve multi-step sequences where the morpholine derivative is a key intermediate. nih.gov
Building Block for Macrocyclic and Cage Structures
The rigid, linear nature of the ethynyl group makes this compound a suitable component for the construction of macrocycles and cage-like structures. The defined geometry of this building block allows for the predictable formation of large, well-organized molecular architectures.
The Sonogashira coupling reaction is a powerful tool for synthesizing macrocycles using alkyne-containing building blocks. scielo.org.mxorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is highly efficient for forming carbon-carbon bonds. By reacting this compound with di- or tri-functionalized aryl halides, it is possible to construct macrocyclic structures of varying sizes and shapes. The properties of the resulting macrocycles can be tuned by the choice of the coupling partners.
Furthermore, the principles of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), can be applied to the synthesis of macrocycles. organic-chemistry.orgmdpi.com This reaction is highly specific and efficient, allowing for the clean formation of triazole-containing macrocycles from azide (B81097) and alkyne precursors. The resulting triazole ring is not just a linker but can also introduce desirable properties into the macrocycle, such as hydrogen bonding capabilities.
Application in Materials Science as a Monomer and Cross-Linking Agent
Polymerization of the Ethynyl Group for Conjugated Polymers
The ethynyl group of this compound allows it to function as a monomer in the synthesis of conjugated polymers. acs.orgnih.gov These polymers, which feature a backbone of alternating single and multiple bonds, often exhibit interesting electronic and optical properties. The polymerization of ethynyl-containing monomers can be achieved through various methods, including transition metal catalysis.
The incorporation of the morpholine substituent can significantly impact the properties of the resulting polymer. For instance, it can improve the solubility of the polymer in common organic solvents, which is a crucial factor for processability. nih.govmdpi.com The electron-donating nature of the morpholine group can also influence the electronic structure of the polymer, affecting its conductivity and photoluminescence characteristics.
Below is a table summarizing the potential effects of the morpholine substituent on the properties of conjugated polymers.
| Property | Potential Effect of Morpholine Substituent |
| Solubility | Can enhance solubility in organic solvents, facilitating processing and characterization. nih.govmdpi.com |
| Electronic Properties | The electron-donating nature may alter the polymer's band gap and conductivity. |
| Morphology | Can influence the packing of polymer chains, affecting solid-state properties. |
| Optical Properties | May modify the absorption and emission spectra of the polymer. |
Cross-Linking in Polymer Networks via Click Reactions
The terminal alkyne of this compound makes it an excellent candidate for use in "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgnih.govresearcher.life This reaction is highly efficient and specific, making it ideal for creating cross-linked polymer networks. researchgate.nettu-dresden.de
In this context, this compound can be either copolymerized into a polymer backbone or used as a separate cross-linking agent to react with a polymer containing azide functional groups. The formation of the stable triazole linkage creates a covalent bond between polymer chains, transforming the material into a three-dimensional network. This process generally leads to enhanced mechanical strength and thermal stability. The high efficiency of the click reaction allows for precise control over the cross-linking density. nih.gov
Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)
The rigid structure of this compound makes it a potential building block for the creation of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). mdpi.comnih.gov These materials are of great interest for applications in gas storage, separation, and catalysis.
In the construction of COFs, alkyne-containing organic molecules can serve as linkers to form extended, porous networks. alfa-chemistry.comcd-bioparticles.netcd-bioparticles.netchemsoon.comchemsoon.com The polymerization of these linkers can lead to the formation of highly ordered two- or three-dimensional structures with well-defined pores. The properties of the resulting COF, such as pore size and surface chemistry, can be tailored by the choice of the building blocks. The inclusion of a morpholine group could potentially introduce specific functionalities within the pores of the material. A morpholino-based covalent organic framework has been synthesized and shown to be an effective adsorbent for CO2 and for the removal of a direct scarlet dye. researchgate.net
The following table outlines the potential role of this compound in the synthesis of these porous materials.
| Framework Type | Potential Role of this compound | Potential Resulting Properties |
| Metal-Organic Frameworks (MOFs) | Can be functionalized to act as an organic linker that coordinates with metal ions. | Tunable porosity and chemical functionality within the pores. |
| Covalent Organic Frameworks (COFs) | Can be used as a monomer that forms the porous framework through reactions of the ethynyl group. alfa-chemistry.comcd-bioparticles.netcd-bioparticles.net | High thermal stability, permanent porosity, and a functionalized pore environment due to the morpholine group. researchgate.net |
Metal Coordination Chemistry and Ligand Design with this compound
In the realm of coordination and organometallic chemistry, the design of ligands is paramount to controlling the properties and reactivity of metal complexes. youtube.com this compound presents two distinct coordination sites—the morpholine nitrogen and the ethynyl π-system—offering opportunities for creating sophisticated metal complexes with potential applications in catalysis.
The nitrogen atom of the morpholine ring in this compound functions as a classic Lewis base, capable of donating its lone pair of electrons to a metal center. Morpholine and its derivatives are common motifs in medicinal chemistry and are known to participate in coordination with metal ions. researchgate.net The process of chelation involves the formation of a ring structure between a ligand and a central metal ion. ebsco.com While this compound itself acts as a monodentate ligand through its nitrogen atom, its structure serves as a blueprint for more complex polydentate ligands where additional donor groups could be incorporated to facilitate chelation. libretexts.org
In a bidentate or polydentate ligand, the formation of a chelate ring significantly enhances the thermodynamic stability of the resulting metal complex compared to complexes with analogous monodentate ligands, a phenomenon known as the chelate effect. ebsco.comlibretexts.org The stability of such complexes is influenced by factors including the number and size of the chelate rings formed and the nature of the donor atoms. nih.gov The nitrogen atom in the morpholine ring is considered a "hard" donor, preferentially coordinating with hard metal ions.
| Feature | Description | Implication for this compound |
| Donor Atom | The nitrogen atom of the morpholine ring possesses a lone pair of electrons. | Can act as a Lewis base, donating electron density to a metal center. |
| Coordination Mode | Primarily acts as a monodentate ligand through the nitrogen atom. | Forms a single coordination bond with a metal ion. |
| Chelation Potential | The basic structure can be elaborated to include other donor groups. | Serves as a scaffold for designing polydentate chelating agents. libretexts.org |
| Donor Type | Nitrogen is classified as a hard donor atom. | Shows preference for coordination with hard metal ions (e.g., Fe³⁺, Co³⁺). |
The ethynyl group (–C≡C–H) provides a second, distinct site for metal coordination. The π-orbitals of the carbon-carbon triple bond can overlap with the d-orbitals of a transition metal, forming an organometallic π-complex. libretexts.org This type of interaction is common for unsaturated organic molecules and is a cornerstone of organometallic chemistry. uomustansiriyah.edu.iquomustansiriyah.edu.iq
The bonding in such complexes is typically described by the Dewar-Chatt-Duncanson model, which involves two components:
σ-donation: The filled π-orbital of the alkyne donates electron density to an empty d-orbital on the metal.
π-back-donation: A filled d-orbital on the metal donates electron density back into an empty π* (antibonding) orbital of the alkyne. libretexts.org
This dual bonding mechanism leads to a synergistic strengthening of the metal-alkyne bond. The ethynyl group in this compound can thus coordinate to a metal center in a side-on (η²) fashion, behaving as a two-electron donor. This "soft" π-system typically prefers to bind with soft, electron-rich, late transition metals like platinum, palladium, or iridium. uomustansiriyah.edu.iqethz.ch
The presence of both a hard N-donor and a soft π-system within the same molecule makes this compound an exemplary scaffold for designing bifunctional or hemilabile ligands for catalysis. bham.ac.uk Ligand design principles are crucial for developing efficient and selective catalysts. researchgate.net
Key design principles applicable to ligands derived from this scaffold include:
Bifunctionality: The two different donor sites can bind simultaneously to a single metal center, forming a chelate ring. This N,C(π) bidentate coordination can enforce a specific geometry around the metal, influencing the catalytic cycle.
Hemilability: One of the donor groups (e.g., the ethynyl group) can reversibly dissociate from the metal center during a catalytic reaction. This opens up a coordination site for substrate binding and activation, which is a key principle in the design of many modern catalysts.
Electronic Tuning: The electronic properties of the ligand can be modified by introducing substituents on the phenyl ring or by altering the morpholine moiety. This allows for fine-tuning of the electron density at the metal center, which in turn affects its catalytic activity.
Steric Control: The steric bulk around the metal center can be adjusted to control substrate access and influence the selectivity of the reaction. The morpholine ring and potential substituents provide a framework for introducing steric hindrance.
Ligands based on this structure could be applied in various catalytic transformations, including cross-coupling reactions, hydrogenation, and polymerization, where precise control over the metal's coordination environment is essential for high performance. mdpi.com
Exploiting the Reactivity of the Ethynyl Group for the Generation of Novel Architectures
Beyond its role in coordination chemistry, the terminal ethynyl group is a highly reactive functional handle for a variety of organic transformations. This reactivity enables the use of this compound as a building block for complex molecular structures and functional materials.
The ortho relationship between the morpholine nitrogen and the ethynyl group is a key structural feature that facilitates intramolecular cyclization reactions. Such reactions are powerful tools for the efficient construction of complex polycyclic molecules. Depending on the reaction conditions and reagents, the ethynyl group can participate in cyclizations to form new rings fused to the original phenyl ring.
For example, derivatives of 2-alkynylanilines are well-known precursors for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov Through metal-catalyzed or electrophilic cyclization processes, the nitrogen atom can attack the activated alkyne, leading to the formation of fused-ring systems like indoles or quinolines. beilstein-journals.org While the tertiary amine of the morpholine group is less nucleophilic than a primary or secondary aniline, similar cyclization strategies could potentially be employed, possibly involving prior modification or activation. These intramolecular processes are highly atom-economical and can generate significant molecular complexity in a single step. nih.gov
| Reaction Type | Description | Potential Product Architecture |
| Electrophilic Cyclization | An electrophile (e.g., I₂, Au⁺) activates the alkyne towards nucleophilic attack by the nitrogen or another nucleophile. beilstein-journals.org | Fused heterocyclic systems (e.g., substituted quinolines). |
| Radical Cyclization | Generation of a radical species that initiates an intramolecular addition to the alkyne. | Fused-ring structures containing new carbon-carbon bonds. |
| Transition-Metal Catalyzed Cyclization | A metal catalyst (e.g., Pd, Au, Cu) coordinates to the alkyne and facilitates the cyclization cascade. | Diverse range of fused and spirocyclic compounds. |
| [n+m] Cycloadditions | The alkyne acts as a dienophile or dipolarophile in reactions with dienes or 1,3-dipoles. | Polycyclic frameworks with bridged or fused rings. |
Terminal alkynes are premier functional groups for the chemical modification of surfaces. mdpi.com The high reactivity and specificity of the ethynyl group in certain reactions make it ideal for covalently attaching molecules to a wide variety of substrates.
The most prominent method for this purpose is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable triazole ring by coupling a terminal alkyne with an azide. Its key advantages for surface modification include:
High Efficiency: The reaction proceeds with high yields under mild conditions.
Orthogonality: The reacting groups (alkyne and azide) are largely unreactive with most other functional groups found in biological systems or on material surfaces.
Versatility: It can be used to modify a vast range of materials, including polymers, ceramics, and metals, provided the surface is first functionalized with either azide or alkyne groups. mdpi.com
By anchoring this compound to an azide-functionalized surface, a monolayer or coating is generated that presents the morpholinophenyl group to the external environment. This allows for the precise control of surface properties such as hydrophilicity, chemical reactivity, and biological interactions. nih.govresearchgate.net Such modified surfaces are of interest in fields ranging from biomaterials to microelectronics.
Future Research Directions and Emerging Paradigms in 4 2 Ethynylphenyl Morpholine Chemistry
Integration with Advanced Synthetic Methodologies
Modern synthetic chemistry is increasingly driven by technologies that offer enhanced precision, efficiency, and the capability to explore chemical space more rapidly. The integration of 4-(2-ethynylphenyl)morpholine with these advanced platforms could unlock novel derivatives and accelerate discovery programs.
Photoredox Catalysis and Electrochemistry in Derivatization
Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, offering green and efficient alternatives to traditional methods by utilizing light or electric current to drive chemical reactions. These techniques are particularly adept at generating reactive intermediates under mild conditions, which could be highly advantageous for the selective functionalization of this compound.
The ethynyl (B1212043) group is a prime target for derivatization. For instance, electrochemical methods could be explored for the controlled oxidation or reduction of the alkyne, leading to a variety of functionalized products. Similarly, photoredox catalysis could enable a range of transformations, including atom transfer radical addition (ATRA) reactions to the alkyne, or C-H functionalization of the phenyl ring. The morpholine (B109124) moiety, while generally stable, can also participate in electrochemical reactions. Studies on the electrochemical oxidative amination of quinoline N-oxide using morpholine have demonstrated the generation of a morpholine radical, which could be harnessed for novel C-N bond formations involving this compound. mdpi.com
The potential of these methods is summarized in the table below, highlighting hypothetical derivatization pathways for this compound.
| Methodology | Target Moiety | Potential Transformation | Product Class |
| Photoredox Catalysis | Ethynyl Group | Trifluoromethylation | Trifluoromethyl-alkenes |
| Phenyl Ring | C-H Arylation | Biaryl derivatives | |
| Morpholine Ring | α-C-H Functionalization | α-Substituted morpholines | |
| Electrochemistry | Ethynyl Group | Carboxylation | Propiolic acids |
| Phenyl Ring | Anodic Cyanation | Cyanophenyl derivatives | |
| Morpholine Ring | Oxidative C-N Coupling | N-functionalized derivatives |
Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages including enhanced safety, precise control over reaction parameters, and ease of scalability. mdpi.com Automated synthesis platforms, often integrating flow chemistry with robotic handling and real-time analysis, can dramatically accelerate the synthesis and screening of compound libraries. nih.govnih.gov
For this compound, these technologies could be transformative. A multi-step flow synthesis could be designed for the production of the core molecule itself, potentially improving yield and purity while minimizing the handling of hazardous reagents. uc.pt More excitingly, automated platforms could be employed to generate large libraries of derivatives for structure-activity relationship (SAR) studies. By feeding this compound as a starting material into an automated system, a diverse range of reaction partners could be introduced to functionalize the ethynyl or phenyl moieties, rapidly producing a multitude of new chemical entities for biological screening or materials science applications. researchgate.netresearchgate.net
Exploration of Sustainable and Biocatalytic Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes. For this compound, future research will likely focus on developing more sustainable synthetic pathways and utilizing biocatalysis for its modification.
Enzyme-Catalyzed Modifications of the Morpholine Ring
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the morpholine ring is generally robust, specific enzymes could be identified or engineered to perform selective transformations. For example, cytochrome P450 monooxygenases could potentially hydroxylate specific positions on the morpholine ring, introducing new functional handles for further derivatization. Lipases could be used for the kinetic resolution of chiral derivatives of this compound, providing access to enantiomerically pure compounds which are often crucial for pharmacological activity. Although the direct enzymatic modification of the morpholine ring in this specific context is underexplored, the broader field of biocatalysis presents a significant opportunity for future research.
Development of Bio-Derived Precursors
A key aspect of sustainable chemistry is the use of renewable feedstocks. The synthesis of this compound traditionally relies on petroleum-derived starting materials. Future research could focus on developing pathways from bio-derived precursors. For instance, the phenyl ring could potentially be sourced from lignin, a complex aromatic biopolymer. Recent advances have shown the successful synthesis of renewable p-xylene from bio-based 2,5-dimethylfuran and ethylene (B1197577), highlighting the potential for producing key aromatic building blocks from biomass. rsc.org Similarly, greener synthetic routes to the morpholine core, for example from bio-derived amino alcohols, are being actively investigated. chemrxiv.orgchemrxiv.orgnih.gov The development of a fully or partially bio-derived synthesis of this compound would significantly enhance its green credentials.
Application in Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry looks beyond the individual molecule to study the non-covalent interactions that govern molecular recognition and self-assembly. The distinct structural features of this compound make it an intriguing candidate for the construction of novel supramolecular architectures.
The terminal alkyne is a particularly useful functional group in this context. It can act as a hydrogen bond donor and acceptor, and participate in π-stacking interactions. mdpi.com These properties can be exploited to direct the self-assembly of this compound molecules into well-ordered structures on surfaces, such as highly ordered self-assembled monolayers (SAMs) on gold or graphene. nih.govresearchgate.net The formation of such ordered structures is of great interest for applications in molecular electronics, sensing, and nanotechnology.
The table below outlines potential supramolecular applications for this compound.
| Supramolecular System | Key Interaction | Potential Application |
| Self-Assembled Monolayers (SAMs) | Alkyne-surface interaction, π-π stacking | Molecular electronics, anti-corrosion coatings |
| Liquid Crystals | Anisotropic molecular shape | Display technologies, optical sensors |
| pH-Responsive Gels | Hydrogen bonding, protonation of morpholine | Drug delivery, smart materials |
| Macrocycle Component | Host-guest interactions | Molecular recognition, catalysis |
Design of Non-Covalent Interactions for Molecular Recognition (focus on design)
The design of molecules capable of specific molecular recognition is a cornerstone of supramolecular chemistry and materials science. For this compound, the aromatic ring and the morpholine moiety offer distinct opportunities for engaging in a variety of non-covalent interactions. The design of systems based on this compound for molecular recognition would involve the strategic manipulation of these interactions.
The phenyl group can participate in π-π stacking interactions, which are crucial for the organization of aromatic molecules in the solid state and in solution. nih.govresearchgate.net The strength and geometry of these interactions can be tuned by introducing substituents on the phenyl ring, thereby altering its electronic properties. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the quadrupole moment of the aromatic ring, influencing the nature of the π-π stacking.
The morpholine ring, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor. This capability can be exploited in the design of host-guest systems where this compound or its derivatives act as a host for molecules with complementary hydrogen bond donor sites. Furthermore, the nitrogen atom of the morpholine can be protonated to form a cation, which can then participate in cation-π interactions with electron-rich aromatic systems.
The ethynyl group, while primarily a reactive handle for covalent bond formation, can also participate in weaker C-H···π interactions, where the acetylenic proton interacts with a π-system. The design of molecular clefts or cavities incorporating the this compound scaffold could lead to selective binding of small molecules or ions, driven by a combination of these non-covalent forces. Computational modeling will likely play a pivotal role in the rational design of such systems, allowing for the prediction of binding affinities and selectivities before their synthesis.
A summary of potential non-covalent interactions and design strategies is presented in the table below.
| Interaction Type | Molecular Feature Involved | Design Strategy for Enhanced Recognition |
| π-π Stacking | Phenyl ring | Introduction of substituents to tune electronic properties. |
| Hydrogen Bonding | Morpholine (O and N atoms) | Incorporation into macrocycles or clefts to pre-organize binding sites. |
| Cation-π Interactions | Phenyl ring and protonated morpholine | Design of systems where the cation-π interaction contributes to guest binding. |
| C-H···π Interactions | Ethynyl group | Geometric constraints to favor interaction with specific π-surfaces. |
Self-Assembly of this compound-Based Building Blocks
The spontaneous organization of molecules into well-defined, ordered structures, known as self-assembly, is a powerful bottom-up approach for the fabrication of functional nanomaterials. The molecular structure of this compound suggests its potential as a versatile building block for the construction of a variety of self-assembled architectures.
The interplay of non-covalent interactions, as discussed in the previous section, will be the primary driver for the self-assembly process. For instance, directional hydrogen bonds involving the morpholine moiety, coupled with π-π stacking of the phenyl rings, could lead to the formation of one-dimensional tapes or two-dimensional sheets. The ethynyl group can also play a role in directing the assembly through C-H···π interactions or by serving as a site for post-assembly modification.
Furthermore, the amphiphilic nature of certain derivatives of this compound could be exploited to induce self-assembly in solution. By attaching a long alkyl chain to the molecule, for example, it may be possible to create micelles, vesicles, or other ordered aggregates in aqueous or organic media. The morphology of these self-assembled structures would be dependent on factors such as the solvent, temperature, and the specific chemical structure of the derivative.
The ethynyl group also opens up the possibility of creating covalent organic frameworks (COFs) or other extended network structures through polymerization or coupling reactions after the initial self-assembly of the monomeric units. This combination of non-covalent self-assembly and subsequent covalent capture would provide a route to robust and highly ordered materials with potential applications in areas such as gas storage, separation, and catalysis.
Advanced Characterization Techniques for Reaction Monitoring and Product Analysis
The development of efficient and selective chemical transformations involving this compound necessitates the use of advanced analytical techniques for real-time reaction monitoring and comprehensive product characterization. These techniques provide crucial insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts, thereby facilitating process optimization.
In-Situ Spectroscopic Techniques (e.g., IR, NMR)
In-situ spectroscopic techniques allow for the analysis of a chemical reaction as it occurs, without the need for sampling. This provides a dynamic picture of the reaction progress and can reveal transient species that might be missed by traditional offline analysis.
In-situ Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful tool for monitoring reactions in solution. For reactions involving this compound, the characteristic stretching frequency of the ethynyl C-H bond and the C≡C triple bond can be monitored to follow the consumption of the starting material. The appearance of new vibrational bands corresponding to the product can simultaneously be tracked. This technique is particularly useful for studying the kinetics of reactions such as click chemistry, hydrogenations, or coupling reactions involving the alkyne functionality.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR provides detailed structural information about the species present in a reaction mixture over time. For reactions of this compound, changes in the chemical shifts of the protons and carbons of the ethynyl group, the phenyl ring, and the morpholine moiety can be used to monitor the progress of the reaction and identify the formation of intermediates and products. This technique is invaluable for mechanistic investigations and for determining reaction selectivity.
Hyphenated Techniques for Reaction Optimization
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex reaction mixtures and for high-throughput reaction optimization.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a widely used technique for the separation, identification, and quantification of components in a liquid mixture. For reactions involving this compound, this technique can be used to separate the starting material, products, and any byproducts, with the mass spectrometer providing information about the molecular weight of each component. This is essential for confirming the identity of the desired product and for identifying impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be employed for analysis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for identification.
The data obtained from these advanced characterization techniques can be used to build kinetic models of the reaction, to identify the optimal reaction conditions (e.g., temperature, catalyst loading, reaction time), and to ensure the purity and quality of the final product.
New Frontiers in Catalysis and Functional Materials Development Based on 4-(2-Ethynylphenyl)morpholinenih.govfrontiersin.org
The unique electronic and structural features of this compound make it an attractive platform for the development of novel catalysts and functional materials. The morpholine group can act as a ligand for metal centers, while the ethynylphenyl moiety provides a rigid and electronically tunable backbone that can also be polymerized or functionalized.
Design of Novel Catalytic Systems
The nitrogen atom of the morpholine ring in this compound can coordinate to transition metals, making it a potential ligand for the design of new homogeneous or heterogeneous catalysts. The electronic properties of the metal center can be tuned by modifying the substituents on the phenyl ring, which in turn can influence the catalytic activity and selectivity.
For instance, complexes of this compound with metals like palladium, rhodium, or copper could be explored for their catalytic activity in cross-coupling reactions, hydrogenations, or cycloadditions. The ethynyl group could also play a role in the catalytic cycle, or it could be used to immobilize the catalytic complex onto a solid support, leading to the development of recyclable heterogeneous catalysts.
Furthermore, the morpholine moiety itself has been shown to be a key component in certain organocatalysts. It is conceivable that derivatives of this compound could be designed to act as organocatalysts for a variety of organic transformations. The rigid phenylacetylene (B144264) backbone could provide a well-defined stereochemical environment around the catalytic center, potentially leading to high levels of enantioselectivity in asymmetric catalysis.
The potential applications in catalysis are summarized in the table below.
| Catalytic System | Role of this compound | Potential Applications |
| Homogeneous Metal Catalysis | Ligand for transition metals | Cross-coupling, hydrogenation, cycloaddition reactions. |
| Heterogeneous Metal Catalysis | Ligand for immobilization on a support | Recyclable catalysts for various organic transformations. |
| Organocatalysis | Chiral scaffold or active component | Asymmetric synthesis. |
The design and synthesis of such novel catalytic systems based on the this compound scaffold represents a promising avenue for future research, with the potential to provide new and more efficient methods for chemical synthesis.
Fabrication of Responsive Materials (focus on fabrication methodology)
Currently, there is a notable absence of specific, publicly available research detailing the fabrication of responsive materials using this compound. While the broader class of morpholine-containing polymers has been investigated for stimuli-responsive applications, methodologies explicitly employing the ethynylphenyl derivative remain an underexplored area of materials science. The terminal alkyne group in this compound presents a versatile handle for various polymerization and modification techniques, suggesting significant potential for its use in creating sophisticated responsive materials.
Future fabrication methodologies could leverage the unique chemical functionalities of this compound to construct materials that respond to a variety of external stimuli, such as pH, temperature, light, and the presence of specific analytes. The primary fabrication approaches are hypothesized to revolve around click chemistry, metal-catalyzed polymerization, and the formation of composite materials.
One promising fabrication route is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction would involve the copolymerization of this compound with multi-azide functionalized monomers or crosslinkers. By carefully selecting the co-monomers, it would be possible to introduce stimuli-responsive moieties into the polymer backbone or as pendant groups. For instance, the incorporation of temperature-responsive units like N-isopropylacrylamide (NIPAM) or pH-sensitive groups such as acrylic acid could yield smart hydrogels. The fabrication process would involve dissolving the monomers and a copper catalyst in a suitable solvent, followed by polymerization to form a crosslinked network. The final material could then be purified to remove any unreacted monomers and catalyst residues.
Another potential methodology involves the direct polymerization of the ethynyl group of this compound using transition metal catalysts, such as rhodium or palladium complexes. This could lead to the formation of substituted polyacetylenes. The resulting conjugated polymer backbone could impart interesting optical and electronic properties to the material, making it responsive to light or electrical stimuli. The fabrication would likely entail the controlled addition of the monomer to a solution containing the catalyst under an inert atmosphere to prevent side reactions. The properties of the final polymer, such as its molecular weight and polydispersity, could be tuned by adjusting the reaction conditions, including temperature, monomer concentration, and the choice of catalyst.
Furthermore, this compound could be employed in the fabrication of responsive composite materials. The ethynyl group can be used to functionalize the surface of nanoparticles (e.g., gold, silica (B1680970), or iron oxide) through covalent bonding. These functionalized nanoparticles could then be embedded within a polymer matrix. The responsive behavior of such a composite would arise from the interplay between the nanoparticles and the surrounding polymer. For example, magnetic nanoparticles could allow for the remote actuation of the material using an external magnetic field, while gold nanoparticles could introduce plasmonic properties, making the material responsive to specific wavelengths of light. The fabrication process would first involve the synthesis and surface modification of the nanoparticles with this compound, followed by their dispersion in a polymer precursor solution and subsequent polymerization.
The development of these fabrication methodologies will require systematic investigation into the reaction kinetics, optimization of process parameters, and thorough characterization of the resulting materials' structural and responsive properties.
| Fabrication Methodology | Key Reagents | Potential Stimuli-Response |
| Click Chemistry (CuAAC) | This compound, di-azide crosslinkers, copper catalyst | pH, Temperature |
| Metal-Catalyzed Polymerization | This compound, Rhodium or Palladium catalysts | Light, Electrical field |
| Composite Material Synthesis | This compound, Nanoparticles (Au, Fe3O4), Polymer matrix | Light, Magnetic field |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(2-Ethynylphenyl)morpholine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of morpholine derivatives typically involves nucleophilic substitution or coupling reactions. For example, this compound can be synthesized via Sonogashira coupling between 2-iodophenylmorpholine and terminal alkynes, using palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and copper iodide as a co-catalyst in an inert atmosphere . Optimization may include varying solvents (e.g., THF or DMF), base selection (e.g., triethylamine), and temperature control (60–80°C) to enhance yield and purity. Characterization via NMR and LC-MS is critical to confirm structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the morpholine and phenyl rings. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) for resolution .
- IR Spectroscopy : Identifies functional groups (e.g., ethynyl C≡C stretch ~2100 cm⁻¹). Contradictions between experimental and computational spectra (e.g., DFT calculations) may arise from solvent effects or crystal packing, necessitating pressure-dependent studies .
- Mass Spectrometry : High-resolution MS validates molecular weight and detects synthetic byproducts .
Advanced Research Questions
Q. How does high-pressure Raman spectroscopy reveal conformational changes in this compound, and what implications does this have for solid-state applications?
- Methodological Answer : High-pressure studies (e.g., 0–3.5 GPa) using diamond anvil cells can track shifts in vibrational modes (e.g., C-H stretching at 2980–3145 cm⁻¹). Splitting/merging of peaks (e.g., at 1.7 GPa) may indicate phase transitions or altered hydrogen bonding (C-H···O interactions). Such data guide applications in material science, such as designing pressure-responsive crystalline frameworks .
Q. What computational strategies are used to predict the binding affinity of this compound to biological targets, and how do steric/electronic effects influence activity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like enzymes or receptors. Substituent effects (e.g., ethynyl vs. bromo groups) are analyzed via QSAR models. For example, electron-withdrawing groups on the phenyl ring may enhance binding to hydrophobic pockets, while steric hindrance from bulky substituents reduces affinity . Contradictions in activity data require validation through mutagenesis or competitive binding assays .
Q. How can SHELX software improve the refinement of this compound’s crystal structure, particularly for twinned or high-resolution datasets?
- Methodological Answer : SHELXL refines anisotropic displacement parameters and handles twinning via TWIN/BASF commands. For high-resolution data (<1.0 Å), aspherical scattering models (e.g., Hirshfeld atom refinement) enhance accuracy. SHELXD’s dual-space recycling is effective for solving structures with partial disorder, while SHELXE validates phases in experimental phasing pipelines .
Q. What methodologies address contradictory data in structure-activity relationship (SAR) studies of morpholine derivatives?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values for similar compounds) are resolved by:
- Comparative Analysis : Tabulating substituent effects (e.g., bromo vs. fluoro at phenyl positions) on bioactivity .
- Meta-Analysis : Aggregating data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
- Experimental Replication : Standardizing assay conditions (e.g., cell lines, incubation times) to minimize variability .
Q. How do solubility and metabolic stability assays inform the pharmacokinetic profiling of this compound?
- Methodological Answer :
- Solubility : Shake-flask method in PBS (pH 7.4) quantifies aqueous solubility. Values >100 μM (e.g., similar to 4-(2-chlorobenzyl)morpholine at 180 μM) suggest suitability for in vivo studies .
- Metabolic Stability : Incubation with liver microsomes or recombinant CYPs (e.g., CYP3A4) identifies degradation pathways. LC-MS/MS tracks parent compound depletion, with half-life (t₁/₂) >60 minutes indicating favorable stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
